molecular formula CH4Cl2O6P2 B076343 Clodronic Acid CAS No. 10596-23-3

Clodronic Acid

Cat. No. B076343
CAS RN: 10596-23-3
M. Wt: 244.89 g/mol
InChI Key: ACSIXWWBWUQEHA-UHFFFAOYSA-N
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Description

Clodronic Acid, also known as clodronate disodium, is a first-generation bisphosphonate . It’s an organochlorine compound that is methylene chloride in which both hydrogens are replaced by phosphonic acid groups . It’s used as an adjunct in the treatment of severe hypercalcaemia associated with malignancy, and in the management of osteolytic lesions and bone pain associated with skeletal metastases .


Molecular Structure Analysis

The molecular formula of Clodronic Acid is CH4Cl2O6P2 . It’s an organochlorine compound, a one-carbon compound, and a 1,1-bis (phosphonic acid) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Clodronic Acid include a molecular weight of 244.89 g/mol . It has a density of 2.3±0.1 g/cm3, a boiling point of 474.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C .

Mechanism of Action

Target of Action

Clodronic acid, also known as Clodronate, is a first-generation bisphosphonate . Its primary target is the osteoclast , a type of bone cell that breaks down bone tissue . This action is crucial in the management of diseases associated with excessive bone resorption .

Mode of Action

Clodronic acid inhibits osteoclast-mediated bone resorption . It achieves this by mimicking pyrophosphate, a natural regulator of bone calcification and decalcification . The compound is taken into the osteoclasts, where it acts to inhibit their function .

Biochemical Pathways

Clodronic acid affects the biochemical pathways involved in bone resorption. It is believed to induce apoptosis in osteoclasts, leading to a decrease in bone resorption . Additionally, it has anti-inflammatory effects, shown by a reduction in inflammatory markers like IL-1β, IL-6, and TNF-α .

Pharmacokinetics

Oral clodronic acid has a bioavailability of 1-2% . A 200mg intravenous dose reaches a Cmax of 16.1mg/L with an AUC of 44.2mgh/L . A 200mg intramuscular dose reaches a Cmax of 12.8mg/L with an AUC of 47.5mgh/L . The compound has a long duration of action due to its slow release from bone .

Result of Action

The inhibition of osteoclast-mediated bone resorption by clodronic acid leads to a decrease in bone loss. This makes it effective in the treatment of osteoporosis in post-menopausal women and men, reducing the risk of vertebral fractures . It is also used to manage hyperparathyroidism, hypercalcemia in malignancy, and multiple myeloma .

Action Environment

The action of clodronic acid can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the patient’s overall health status, including kidney function, as renal insufficiency can impact the drug’s effectiveness

Safety and Hazards

Clodronic Acid has a wide therapeutic index as a large overdose is required for significant toxicity . Patients should be counselled regarding the risk of hypocalcemia, hypovolemia, renal insufficiency, transient hyperphosphatemia, and transient hyperparathyroidism . It has been shown to have several adverse effects, including signs of discomfort, agitation, or colic, usually within 2 hours of treatment .

properties

IUPAC Name

[dichloro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSIXWWBWUQEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046959
Record name Clodronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.47e+00 g/L
Record name Clodronate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. First generation bisphosphonates closely mimic the structure of pyrophosphate, which can be incorporated into ATP anologues that cannot be hydrolyzed, disrupting all ATP mediated actions of osteoclasts.
Record name Clodronic acid
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Product Name

Clodronic Acid

CAS RN

10596-23-3
Record name Clodronate
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Record name Clodronic acid [USAN:INN:BAN]
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Record name Clodronic acid
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Record name Clodronic acid
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Record name CLODRONIC ACID
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Record name Clodronate
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URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 °C
Record name Clodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00720
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Clodronate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

An aqueous solution of dichloromethylenediphosphonic acid disodium salt (1.0 g, 3.46 mmol) was loaded on a column of DOWEX 50WX8-100 ion-exchange resin and eluted with water. Tributylamine (1.65 mL, 6.92 mmol) was added and the mixture was shaken vigorously. The resulting solution was concentrated to dryness and coevaporated with anhydrous DMF three times. The residue was dried under vacuum overnight.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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